molecular formula C20H21N3O3 B12445276 2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12445276
M. Wt: 351.4 g/mol
InChI Key: CVEVWWGXMGVPBT-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding hydrazide. The hydrazide is subsequently reacted with an indole derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of phenoxy, indole, and acetohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1-ethyl-2-hydroxyindol-3-yl)iminoacetamide

InChI

InChI=1S/C20H21N3O3/c1-4-23-16-11-6-5-10-15(16)18(20(23)25)22-21-17(24)12-26-19-13(2)8-7-9-14(19)3/h5-11,25H,4,12H2,1-3H3

InChI Key

CVEVWWGXMGVPBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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